C16H24F3N3O2
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Overview
Description
. This compound is a synthetic organic molecule that has garnered interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide involves multiple steps, starting with the preparation of the oxazole ring and the piperidine derivative. The key steps include:
Formation of the Oxazole Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Piperidine Derivative: The piperidine ring is synthesized through a series of reactions, including alkylation and reduction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as or .
Reduction: Reduction reactions can be carried out using or .
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted trifluoroethyl compounds.
Scientific Research Applications
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetramethyl-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]cyclopropane-1-carboxamide
- 3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-1-[4-(trifluoromethyl)cyclohexyl]urea
Uniqueness
The uniqueness of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide lies in its trifluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H24F3N3O2 |
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Molecular Weight |
347.38 g/mol |
IUPAC Name |
1-propan-2-yloxy-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C16H24F3N3O2/c1-12(2)24-11-14(23)10-21-5-7-22(8-6-21)15-4-3-13(9-20-15)16(17,18)19/h3-4,9,12,14,23H,5-8,10-11H2,1-2H3 |
InChI Key |
DKAFBZZVFJWSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
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